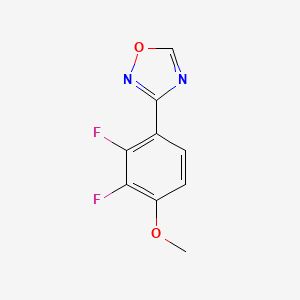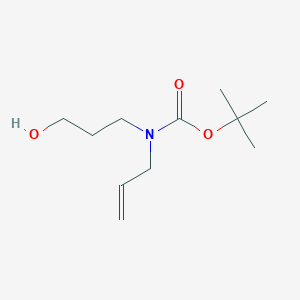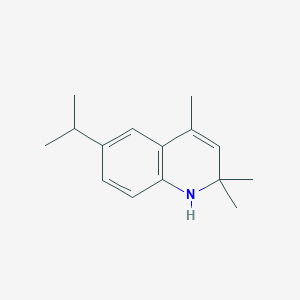
tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of difluoro and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate typically involves the reaction of 3,3-difluoro-1-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-piperidine derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a treatment for neurological disorders due to its ability to modulate neurotransmitter activity .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific chemical and physical characteristics .
Mechanism of Action
The mechanism of action of tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-methylpiperidin-4-yl)carbamate
- tert-Butyl N-(3,3-difluoro-1-(hydroxymethyl)propyl)carbamate
- tert-Butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate is unique due to the presence of both difluoro and tert-butyl groups. These groups confer specific chemical properties, such as increased stability and reactivity, which are not present in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H20F2N2O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-8-5-6-15(4)7-11(8,12)13/h8H,5-7H2,1-4H3,(H,14,16) |
InChI Key |
YWNSWUOZTPYNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)

![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12441230.png)


![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)





